molecular formula C20H27ClN8OS B1139431 2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B1139431
M. Wt: 463.0 g/mol
InChI Key: YBAZMWNWFHDNTH-UHFFFAOYSA-N
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Description

SCH-1473759 (hydrochloride) is a novel compound known for its potent inhibition of Aurora kinases A and B. Aurora kinases are essential for the proper progression of cells through mitosis, and their inhibition can lead to cell death. This compound has shown significant promise in cancer research due to its ability to inhibit tumor growth .

Preparation Methods

The synthesis of SCH-1473759 (hydrochloride) involves multiple steps, including the formation of the imidazo[1,2-a]pyrazine core. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimizing these conditions to ensure high yield and purity .

Chemical Reactions Analysis

SCH-1473759 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the compound’s structure, potentially altering its biological activity.

    Reduction: This reaction can be used to modify specific functional groups within the compound.

    Substitution: Common reagents and conditions used in these reactions include various acids, bases, and solvents. .

Scientific Research Applications

SCH-1473759 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

SCH-1473759 (hydrochloride) exerts its effects by directly binding to Aurora kinases A and B, inhibiting their activity. This inhibition disrupts the normal progression of cells through mitosis, leading to cell death. The molecular targets and pathways involved include the phosphorylation of proteins required for bipolar spindle assembly and mitotic entry .

Comparison with Similar Compounds

SCH-1473759 (hydrochloride) is unique in its potent inhibition of both Aurora kinases A and B at sub-nanomolar concentrations. Similar compounds include other Aurora kinase inhibitors, such as:

    VX-680: Another potent Aurora kinase inhibitor.

    MLN8237: Specifically targets Aurora kinase A.

    AZD1152: Specifically targets Aurora kinase B.

These compounds share similar mechanisms of action but differ in their specificity and potency .

Properties

IUPAC Name

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZMWNWFHDNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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